Molecular Weight Comparison: 6,7-Dichloro vs. Non-Brominated Parent
The presence of bromine at the 2-position in 2-bromo-6,7-dichloro-1,3-benzothiazole increases the molecular weight by 78.89 g/mol compared to its non-brominated parent compound, 6,7-dichlorobenzo[d]thiazole . This halogen substitution significantly impacts physicochemical properties relevant to procurement and experimental design. The brominated analog exhibits higher calculated lipophilicity (approximate LogP ~4.7) relative to the non-brominated parent (estimated LogP ~3.5-4.0), affecting solubility profiles and chromatographic behavior [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 282.97 g/mol |
| Comparator Or Baseline | 6,7-Dichlorobenzo[d]thiazole: 204.08 g/mol |
| Quantified Difference | +78.89 g/mol (+38.6% increase) |
| Conditions | Calculated from molecular formulas C₇H₂BrCl₂NS and C₇H₃Cl₂NS |
Why This Matters
This molecular weight difference enables unambiguous product identification via LC-MS and ensures procurement of the correct brominated intermediate for synthetic sequences requiring a 2-bromo reactive handle.
- [1] Kuujia. 2-Bromo-4,7-dichloro-1,3-benzothiazole (CAS 1849-68-9) Computed Properties: XLogP3 4.7, Topological Polar Surface Area 41.1 Ų. View Source
